

Natural Sources of cis-15-Tetracosenol: A Technical Guide

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Compound of Interest

Compound Name: 15(Z)-Tetracosenol

Cat. No.: B3142665

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Introduction

cis-15-Tetracosenol, more commonly known as nervonic acid, is a very-long-chain monounsaturated omega-9 fatty acid. It is a critical component of sphingolipids in the myelin sheath of nerve fibers, playing a vital role in the proper functioning of the central and peripheral nervous systems.[1] Its potential therapeutic applications in neurological disorders have spurred significant interest in identifying and quantifying its natural sources. This technical guide provides an in-depth overview of the natural occurrences of cis-15-tetracosenol, detailing its biosynthesis, methods for its extraction and quantification, and a summary of its concentration in various natural sources.

Natural Sources of cis-15-Tetracosenol

cis-15-Tetracosenol is found in a variety of plant and animal sources, as well as in some microorganisms. The concentration of this fatty acid can vary significantly between species and even within different tissues of the same organism.

Plant Sources

Seed oils are the most prominent plant-based sources of nervonic acid. Certain plant families, such as Brassicaceae and Aceraceae, are particularly rich in this compound.

Table 1: Plant-Based Sources of cis-15-Tetracosenol (Nervonic Acid)

Plant Species	Family	Plant Part	Nervonic Acid Content (% of total fatty acids)	Reference(s)
Lunaria annua (Honesty)	Brassicaceae	Seed Oil	> 20%	[1]
Lunaria biennis	Brassicaceae	Seed Oil	> 20%	[1]
Maliania oleifera	Olacaceae	Seed Oil	High levels	[1]
Cardamine gracea	Brassicaceae	Seed Oil	Significant amounts	[1]
Heliophila longifolia	Brassicaceae	Seed Oil	Significant amounts	[1]
Acer truncatum (Purpleblow Maple)	Aceraceae	Seed Oil	~5-6%	[2]
Acer elegantulum	Aceraceae	Seed Oil	13.90%	[2]
Xanthoceras sorbifolium	Sapindaceae	Seed Oil	~1.83%	
Macaranga adenantha	Euphorbiaceae	Seed Oil	High amounts	
Macaranga indica	Euphorbiaceae	Seed Oil	High amounts	

Animal Sources

Nervonic acid is particularly abundant in the nervous tissues of animals, where it is a key component of myelin. Historically, shark oil was a primary source.

Table 2: Animal-Based Sources of cis-15-Tetracosenol (Nervonic Acid)

Animal Source	Tissue	Nervonic Acid Content	Reference(s)
Shark	Brain, Liver Oil	Historically a primary source	[1]
Animal Brain	White Matter	Particularly abundant	[1]
Peripheral Nervous Tissue	Myelin Sheath	Enriched in nervonyl sphingolipids	[1]

Microbial Sources

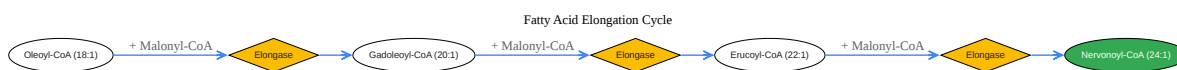
Certain microorganisms are also capable of producing nervonic acid, although typically in lower concentrations compared to the richest plant and animal sources.

Table 3: Microbial Sources of cis-15-Tetracosenol (Nervonic Acid)

Microorganism	Type	Reference(s)
Neocallimastix frontalis	Mold	[1]
Pseudomonas atlantica	Bacterium	[1]
Saccharomyces cerevisiae	Yeast	[1]
Nitzschia cylindrus	Marine Diatom	[1]

Biosynthesis of cis-15-Tetracosenol

cis-15-Tetracosenol is synthesized in organisms through the elongation of oleic acid (18:1 n-9). This process involves a series of enzymatic reactions that add two-carbon units to the fatty acid chain. The immediate precursor to nervonic acid is erucic acid (22:1 n-9).



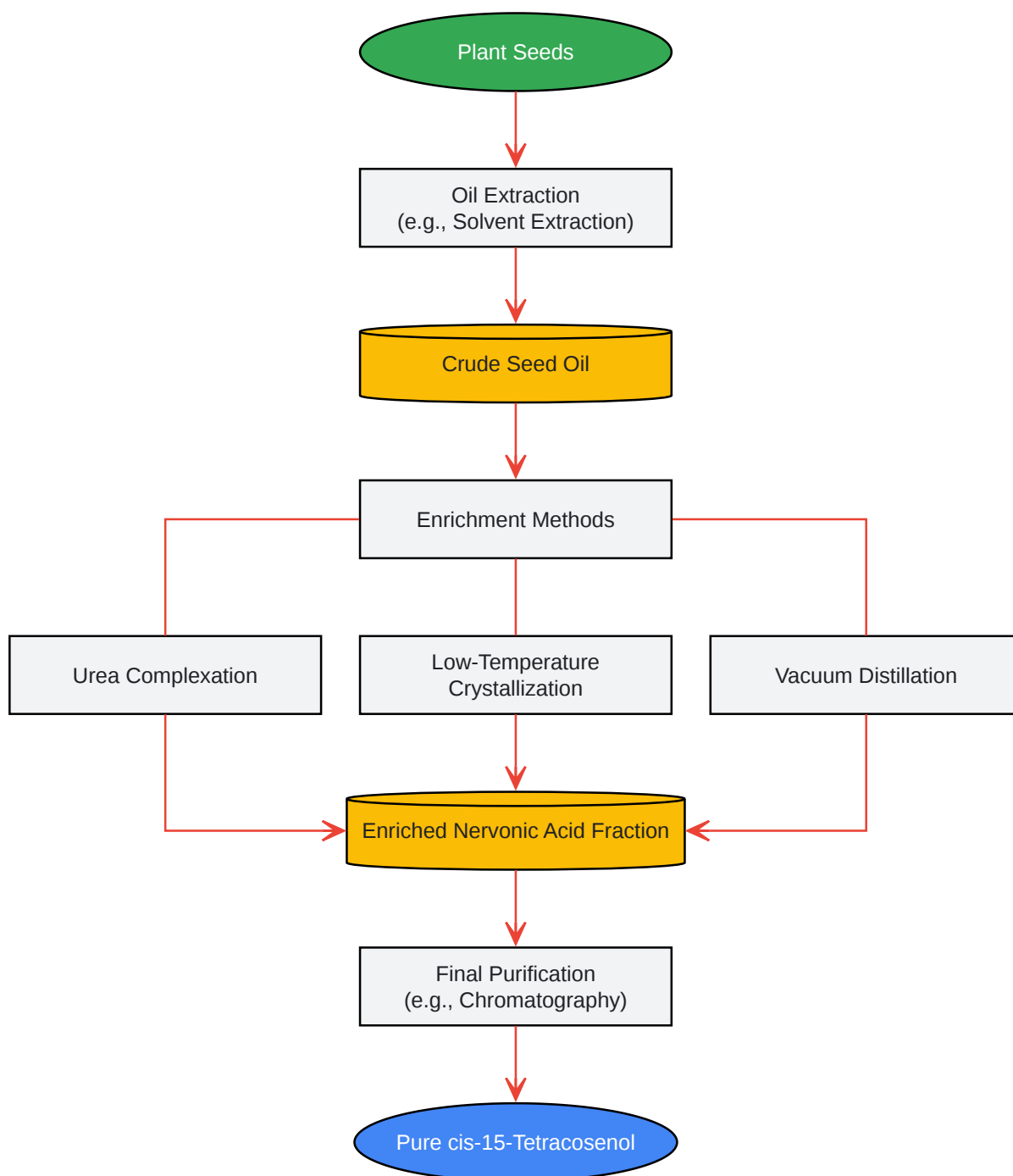
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Caption: Biosynthesis pathway of nervonic acid from oleic acid.

Experimental Protocols

Extraction and Purification of cis-15-Tetracosenol from Seed Oil

Several methods can be employed to extract and purify nervonic acid from seed oils. A common workflow involves initial oil extraction followed by enrichment techniques.



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Caption: General workflow for the extraction of nervonic acid.

1. Oil Extraction from Plant Seeds:

- Materials: Dried plant seeds (e.g., *Lunaria annua*), hexane, rotary evaporator, filter paper.
- Protocol:
 - Grind the dried seeds into a fine powder.
 - Extract the powder with hexane at room temperature with continuous stirring for 24 hours.
 - Filter the mixture to remove solid residues.
 - Evaporate the hexane from the filtrate using a rotary evaporator to obtain the crude seed oil.

2. Enrichment by Urea Complexation:

- Principle: Saturated and monounsaturated fatty acids form crystalline inclusion complexes with urea, while polyunsaturated fatty acids do not. This allows for the separation of nervonic acid.
- Protocol:
 - Saponify the crude oil to obtain free fatty acids.
 - Dissolve the fatty acid mixture in methanol.
 - Add a saturated solution of urea in methanol and heat to form a clear solution.
 - Cool the solution slowly to allow for the formation of urea-fatty acid adducts.
 - Filter the crystals and wash with cold, urea-saturated methanol.
 - Decompose the adducts by adding hot water and acidify to recover the enriched nervonic acid fraction.

3. Enrichment by Low-Temperature Crystallization:

- Principle: Fatty acids have different solubilities and melting points in organic solvents at low temperatures.

- Protocol:
 - Dissolve the fatty acid methyl esters (FAMES) in a suitable solvent (e.g., acetone).
 - Cool the solution to a specific low temperature (e.g., -20°C to -70°C) to crystallize out the more saturated fatty acids.
 - Filter the cold solution to separate the crystallized fatty acids from the nervonic acid-rich liquid phase.
 - Recover the solvent from the filtrate to obtain the enriched nervonic acid fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

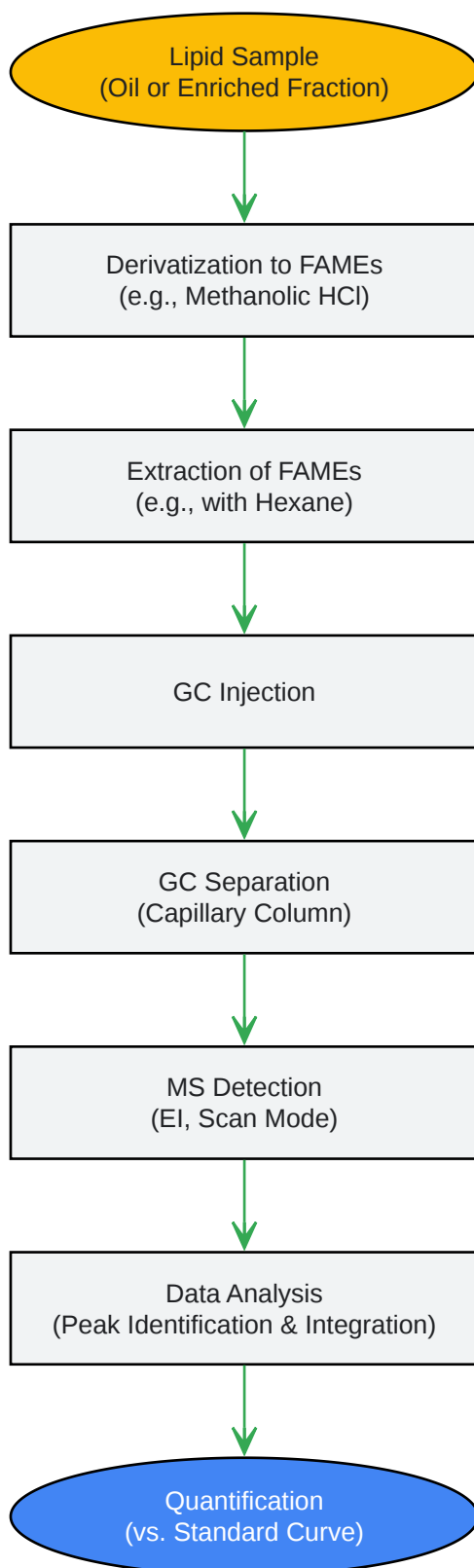
GC-MS is the standard method for the quantitative analysis of fatty acids, including nervonic acid.

1. Sample Preparation and Derivatization:

- Principle: Fatty acids are converted to their more volatile methyl ester derivatives (FAMES) for GC analysis.
- Protocol:
 - Transesterify the lipid sample (crude oil or enriched fraction) using methanolic HCl or BF₃-methanol.
 - Heat the reaction mixture (e.g., at 60°C for 1 hour).
 - Extract the resulting FAMES with a non-polar solvent like hexane.
 - Wash the hexane layer with water to remove any residual acid and methanol.
 - Dry the hexane extract over anhydrous sodium sulfate.
 - The sample is now ready for GC-MS analysis.

2. GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Typical GC Conditions:
 - Column: A polar capillary column (e.g., DB-23, SP-2560).
 - Carrier Gas: Helium.
 - Injection Mode: Split or splitless.
 - Oven Temperature Program: A temperature gradient is used to separate the FAMES based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a certain period.
- Typical MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Scan Range: m/z 50-500.
- Quantification: Identification of the nervonic acid methyl ester peak is based on its retention time and mass spectrum compared to a known standard. Quantification is performed by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. An internal standard is often used to correct for variations in sample preparation and injection.



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Caption: Workflow for quantification of nervonic acid by GC-MS.

Conclusion

cis-15-Tetracosenol (nervonic acid) is a valuable fatty acid with significant importance in neurological health. This guide has outlined its primary natural sources, which are predominantly found in the seed oils of specific plant species and in the nervous tissues of animals. The biosynthesis from oleic acid provides a basis for potential bioengineering approaches for its production. The detailed experimental protocols for extraction, purification, and quantification offer a practical framework for researchers and professionals in the field of drug development and natural product chemistry to isolate and analyze this important compound. Further research into less explored natural sources and optimization of extraction and synthesis methods will be crucial for meeting the growing demand for nervonic acid.

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